C23H28FN3O4S2
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Overview
Description
The compound with the molecular formula C23H28FN3O4S2 is a complex organic molecule that contains a variety of functional groups, including fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H28FN3O4S2 involves multiple steps, each requiring specific reagents and conditions. One common method includes the use of N-(2-diethylaminoethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzene)sulfonyl]acetamide as a starting material . The synthesis typically involves:
Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form the benzothiazole ring.
Introduction of the Fluorobenzene Sulfonyl Group: This step involves the reaction of the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production, offering better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
C23H28FN3O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
C23H28FN3O4S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C23H28FN3O4S2 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
C23H28FN3O4S2: can be compared with other similar compounds to highlight its uniqueness:
N-(2-diethylaminoethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzene)sulfonyl]acetamide: Similar in structure but may have different functional groups or substituents.
Other Benzothiazole Derivatives: Compounds with similar core structures but different substituents, leading to variations in chemical and biological properties.
The uniqueness of This compound
Biological Activity
The compound C23H28FN3O4S2 , also known as N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Property | Value |
---|---|
Molecular Formula | This compound |
Molecular Weight | 493.6 g/mol |
IUPAC Name | N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI Key | KBHTWOOXIMCZIA-NRFANRHFSA-N |
Biological Activity Overview
This compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it may interact with various biological targets, leading to significant therapeutic effects.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. The compound's mechanism involves:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : The compound can affect the cell membrane, leading to cell lysis.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. Notable findings include:
- Cell Proliferation Inhibition : this compound has shown the ability to inhibit the proliferation of various cancer cell lines, including HeLa cells, with IC50 values indicating strong potency.
- Mechanism of Action : The compound may induce apoptosis (programmed cell death) through pathways involving caspases and mitochondrial dysfunction.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in depth:
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent .
-
Cancer Cell Line Testing :
- In vitro tests on HeLa cells revealed that this compound significantly reduced cell viability at concentrations as low as 5 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing cell death .
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other compounds exhibiting similar structures or biological activities:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Compound A | Similar core structure | Moderate anticancer activity |
Compound B | Different substituents | Strong antimicrobial properties |
This compound stands out due to its dual action against both microbial and cancerous cells, a feature not commonly found in similar compounds.
Properties
Molecular Formula |
C23H28FN3O4S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[(2S)-1-anilino-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H28FN3O4S2/c1-32-16-13-21(23(29)25-19-5-3-2-4-6-19)26-22(28)17-11-14-27(15-12-17)33(30,31)20-9-7-18(24)8-10-20/h2-10,17,21H,11-16H2,1H3,(H,25,29)(H,26,28)/t21-/m0/s1 |
InChI Key |
KBHTWOOXIMCZIA-NRFANRHFSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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